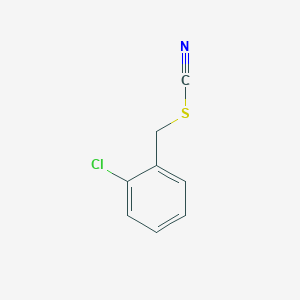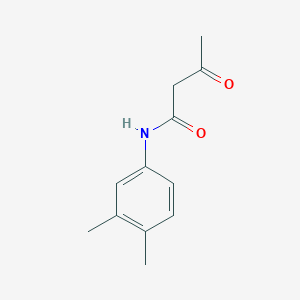
N-(3,4-dimethylphenyl)-3-oxobutanamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-oxobutanamide, also known as DMOB, is a small molecule that has been extensively studied for its potential therapeutic applications. DMOB belongs to the class of compounds known as N-aryl benzamides, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines
- Methods of Application: The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate was used to obtain the desired compounds .
- Results or Outcomes: The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
2. [4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2H)-yl)] (furan-2-yl)methanone
- Application Summary: This compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Methods of Application: The synthesis involved a Povarov cycloaddition reaction followed by N-furoylation .
- Results or Outcomes: The structure of the compound was fully characterized by IR, 1 H, 13 C-NMR, and X-ray diffraction data. Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
3. Five Metal–Organic Frameworks from 3,4-Dimethylphenyl Substituted Imidazole Dicarboxylate
- Methods of Application: The synthesis involved hydro(solvo)thermal methods and the structures were characterized by single-crystal X-ray diffraction, elemental and thermal analyses, and IR spectra .
- Results or Outcomes: The solid-state luminescent properties of the polymers were also discussed .
4. N-(3,4-Dimethylphenyl)acetamide Organic Compounds
- Application Summary: This research involves the study of the structure and properties of N-(3,4-Dimethylphenyl)acetamide. The molecules in this compound are linked into infinite chains through N—H O hydrogen bonding .
- Methods of Application: The structure was fully characterized by single-crystal X-ray diffraction, elemental and thermal analyses, and IR spectra .
- Results or Outcomes: The bond parameters in this compound are similar to those in other acetanilides .
5. Five Metal–Organic Frameworks from 3,4-Dimethylphenyl Substituted Imidazole Dicarboxylate
- Methods of Application: The synthesis involved hydro(solvo)thermal methods and the structures were characterized by single-crystal X-ray diffraction, elemental and thermal analyses, and IR spectra .
- Results or Outcomes: The solid-state luminescent properties of the polymers have also been discussed .
6. N-(3,4-Dimethylphenyl)acetamide Organic Compounds
- Application Summary: This research involves the study of the structure and properties of N-(3,4-Dimethylphenyl)acetamide. The molecules in this compound are linked into infinite chains through N—H O hydrogen bonding .
- Methods of Application: The structure was fully characterized by single-crystal X-ray diffraction, elemental and thermal analyses, and IR spectra .
- Results or Outcomes: The bond parameters in this compound are similar to those in other acetanilides .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-5-11(6-9(8)2)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJXJUYTRVZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304478 | |
| Record name | N-(3,4-dimethylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-oxobutanamide | |
CAS RN |
50334-96-8 | |
| Record name | 50334-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4-dimethylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



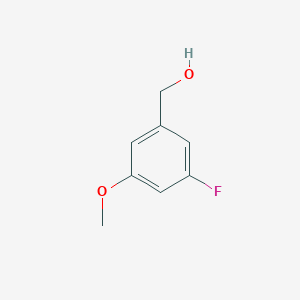
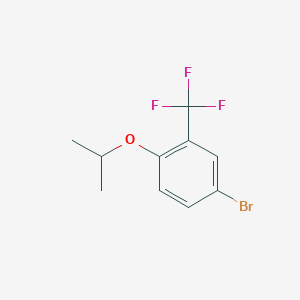
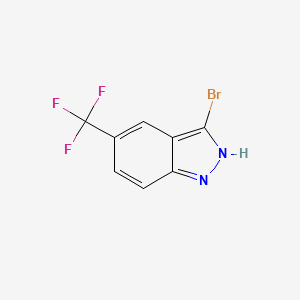
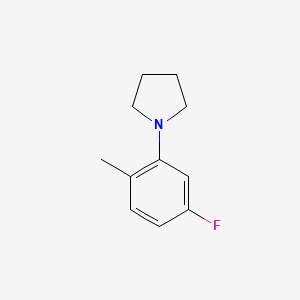
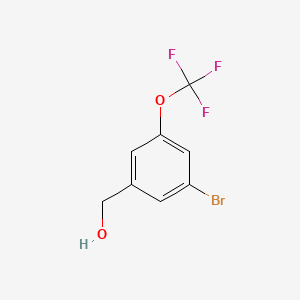
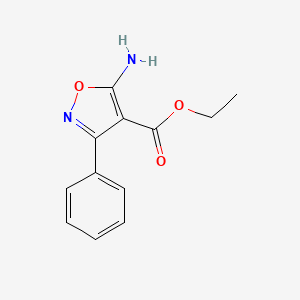
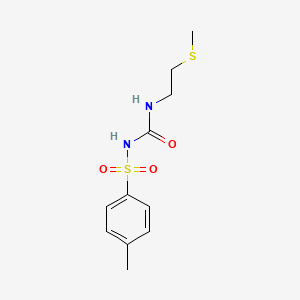
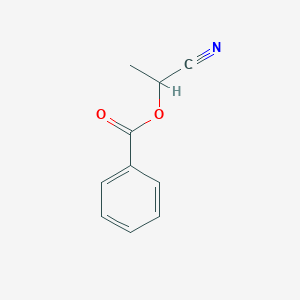
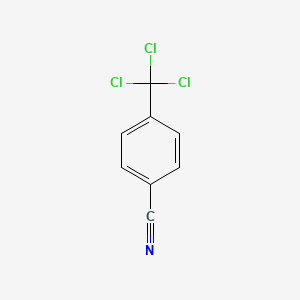
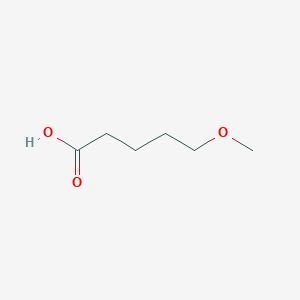
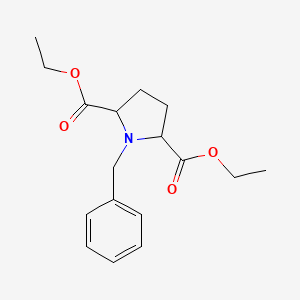
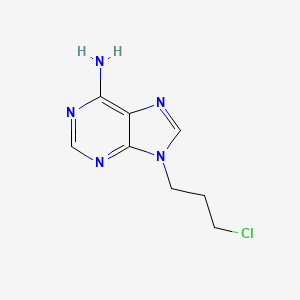
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
